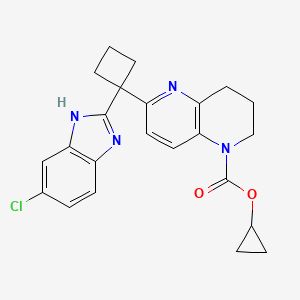
Ido-IN-14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ido-IN-14 is a potent inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in the catabolism of tryptophan along the kynurenine pathway.
Métodos De Preparación
The synthesis of Ido-IN-14 involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the use of substituted tetrahydroquinoline compounds. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final compound.
Análisis De Reacciones Químicas
Ido-IN-14 undergoes various chemical reactions, including oxidation and substitution. Common reagents used in these reactions include oxidizing agents like iodosobenzene diacetate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Ido-IN-14 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and the kynurenine pathway. In biology and medicine, it is primarily investigated for its potential in cancer immunotherapy. By inhibiting IDO, this compound helps to restore the immune system’s ability to recognize and attack tumor cells. Additionally, it has applications in studying immune tolerance and autoimmune diseases .
Mecanismo De Acción
The mechanism of action of Ido-IN-14 involves the inhibition of the IDO enzyme, which catalyzes the first step in the degradation of tryptophan to kynurenine. By blocking this pathway, this compound prevents the accumulation of immunosuppressive metabolites, thereby enhancing the immune response against tumors. The molecular targets include the active site of the IDO enzyme, where this compound binds and inhibits its activity .
Comparación Con Compuestos Similares
Ido-IN-14 is unique among IDO inhibitors due to its high potency and selectivity. Similar compounds include indoximod, epacadostat, and navoximod, which also target the IDO enzyme but may differ in their chemical structure and efficacy. This compound stands out for its low IC50 value, indicating its strong inhibitory effect at low concentrations .
Propiedades
Fórmula molecular |
C23H23ClN4O2 |
|---|---|
Peso molecular |
422.9 g/mol |
Nombre IUPAC |
cyclopropyl 6-[1-(6-chloro-1H-benzimidazol-2-yl)cyclobutyl]-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C23H23ClN4O2/c24-14-4-7-16-18(13-14)27-21(26-16)23(10-2-11-23)20-9-8-19-17(25-20)3-1-12-28(19)22(29)30-15-5-6-15/h4,7-9,13,15H,1-3,5-6,10-12H2,(H,26,27) |
Clave InChI |
AITBYHRPTRLZIG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=N2)C3(CCC3)C4=NC5=C(N4)C=C(C=C5)Cl)N(C1)C(=O)OC6CC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B13913566.png)
![(1R,2S,5R)-rel-8-methyl-8-azabicyclo[3.2.1]octan-2-amine dihydrochloride](/img/structure/B13913574.png)


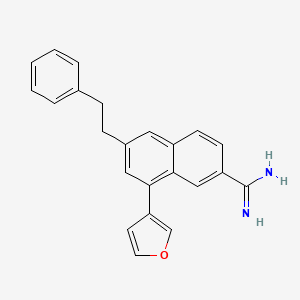
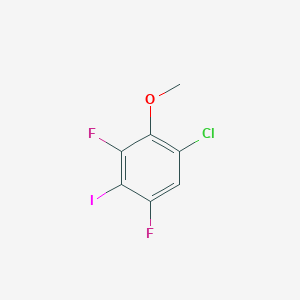
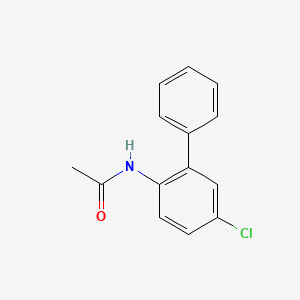
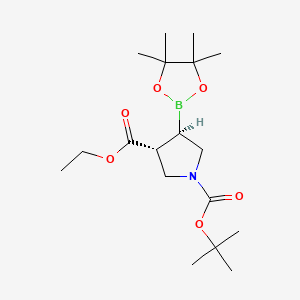
![Bicyclo[6.1.0]nonan-2-ol](/img/structure/B13913619.png)
![tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B13913628.png)

![Bicyclo[6.1.0]nonan-2-ol](/img/structure/B13913639.png)
![5'-Methoxy-2',6-dimethyl[4,4'-bipyridine]-3-carboxylic acid](/img/structure/B13913640.png)

